tert-Butyldiphenylsilyl trifluoromethanesulfonate is a chemical compound with the formula C₁₇H₁₉F₃O₃SSi and a CAS number of 92886-86-7. It is commonly referred to as tert-butyldiphenylsilyl triflate and is characterized by its trifluoromethanesulfonic acid ester functionality. This compound appears as a colorless to brown clear liquid and has a molecular weight of approximately 388.48 g/mol . Its structure features a tert-butyldiphenylsilyl group attached to a trifluoromethanesulfonate moiety, which imparts unique reactivity and stability properties.
tert-Butyldiphenylsilyl trifluoromethanesulfonate is primarily used as a protecting group for alcohols in organic synthesis. The compound can undergo various reactions, including:
These reactions are crucial in multi-step organic syntheses, particularly in the synthesis of complex molecules .
While specific biological activity data for tert-butyldiphenylsilyl trifluoromethanesulfonate is limited, compounds containing similar silyl and sulfonate functionalities have been studied for their potential roles in medicinal chemistry. The trifluoromethanesulfonate group is known to enhance solubility and reactivity in biological systems, which may be beneficial in drug development processes.
The synthesis of tert-butyldiphenylsilyl trifluoromethanesulfonate typically involves the reaction of tert-butyldiphenylsilyl chloride with trifluoromethanesulfonic acid. The general steps include:
tert-Butyldiphenylsilyl trifluoromethanesulfonate serves several important applications in organic chemistry:
Interaction studies involving tert-butyldiphenylsilyl trifluoromethanesulfonate often focus on its behavior in various chemical environments. Key aspects include:
These studies are essential for optimizing reaction conditions and improving yields in synthetic applications .
tert-Butyldiphenylsilyl trifluoromethanesulfonate shares similarities with several other silyl and sulfonate compounds. Here are some comparable compounds:
Compound Name | CAS Number | Unique Features |
---|---|---|
tert-Butyldimethylsilyl trifluoromethanesulfonate | 69739-34-0 | Smaller silyl group; used similarly as a protecting agent |
Trimethylsilyl trifluoromethanesulfonate | 29868-19-1 | More volatile; often used for different types of alcohol protection |
Phenyltrimethylammonium trifluoromethanesulfonate | 19419-73-7 | Quaternary ammonium salt; used as a phase transfer catalyst |
The uniqueness of tert-butyldiphenylsilyl trifluoromethanesulfonate lies in its combination of steric bulk provided by the tert-butyldiphenylsilyl group, which offers enhanced stability during reactions, while the trifluoromethanesulfonate moiety provides excellent leaving group ability. This combination makes it particularly effective as a protecting group compared to simpler silyl or sulfonate derivatives .
Corrosive